Synthesis Yield Comparison: Dimethyl Acetal vs. Diethyl Acetal
When synthesized from the same enol ester intermediate (4-chloro-1-acetoxy-1-butene) under comparable conditions using an Amberlyst 15 catalyst, the diethyl acetal is produced in a 65% yield, while the corresponding dimethyl acetal is produced in a 74.4% yield [1]. The difference in yield is quantified at 9.4 percentage points in favor of the dimethyl acetal under these specific conditions.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 65% yield |
| Comparator Or Baseline | 4-Chlorobutyraldehyde dimethyl acetal: 74.4% yield |
| Quantified Difference | 9.4 percentage points lower yield for the diethyl acetal |
| Conditions | Reaction of 4-chloro-1-acetoxy-1-butene with the corresponding alcohol (ethanol for diethyl, methanol for dimethyl) in the presence of Amberlyst 15 acidic ion-exchange resin catalyst. |
Why This Matters
A procurement decision based on maximizing yield from a common advanced intermediate would favor the dimethyl acetal; however, the selection of the diethyl acetal may be driven by the specific requirements of subsequent steps in a patented route where the ethyl acetal's distinct reactivity or deprotection profile is necessary.
- [1] Justia Patents. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde. 2004. View Source
